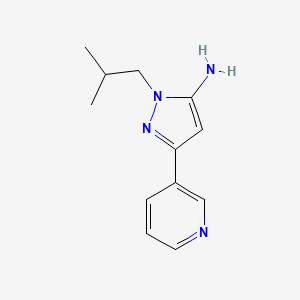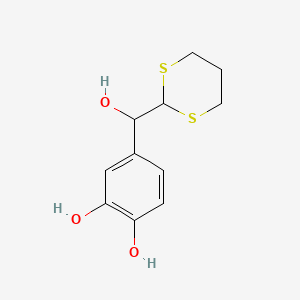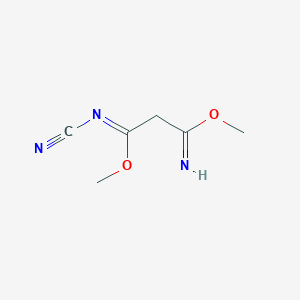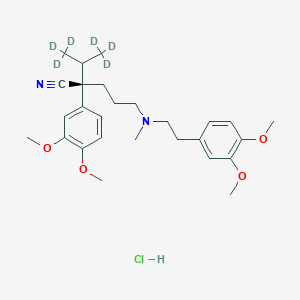
(R)-(+)-Verapamil-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Verapamil, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The reaction typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuteration: The precursor undergoes a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms.
Final Product Formation: The deuterated precursor is then converted into ®-(+)-Verapamil-d6 Hydrochloride through a series of chemical reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents are used to produce the deuterated precursor.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(+)-Verapamil-d6 Hydrochloride, such as its oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
®-(+)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Verapamil.
Biology: Employed in studies to understand the biological pathways and interactions of Verapamil.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction in heart rate. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation in the cardiovascular system .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another calcium channel blocker used for similar medical conditions.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
Properties
Molecular Formula |
C27H39ClN2O4 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3; |
InChI Key |
DOQPXTMNIUCOSY-JBRXLGGISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)


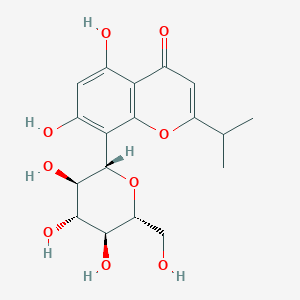
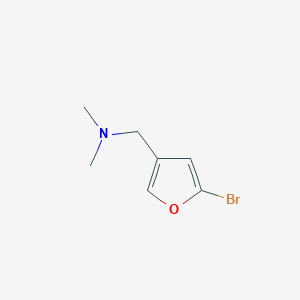

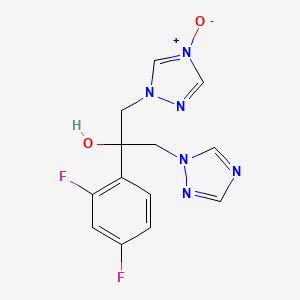
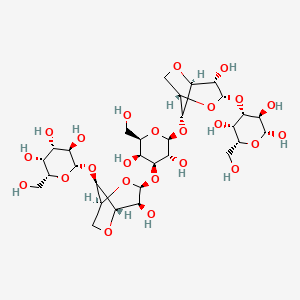
![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
